BenchChemオンラインストアへようこそ!

4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Medicinal Chemistry Physicochemical Properties Lipophilicity

This benzofuran-thiazole-benzamide hybrid features a unique 7-membered azepane sulfonamide ring, delivering a distinct lipophilic vector (XLogP3 ~4.5 vs. 3.8 for pyrrolidine analogs) critical for probing steric/electronic tolerance in kinase (PI3Kα, EGFR) and GPCR binding pockets. Part of the Life Chemicals F2252 focused GPCR library, it is designed for parallel SAR screening with pyrrolidine, piperidine, and morpholine analogs to map selectivity. Prioritize for PAMPA/Caco-2 permeability benchmarks; even a single methylene change in the cyclic amine can shift IC50 >10-fold. Supplied as a screening hit and SAR tool.

Molecular Formula C25H25N3O5S2
Molecular Weight 511.61
CAS No. 921869-54-7
Cat. No. B2735612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
CAS921869-54-7
Molecular FormulaC25H25N3O5S2
Molecular Weight511.61
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5
InChIInChI=1S/C25H25N3O5S2/c1-32-21-8-6-7-18-15-22(33-23(18)21)20-16-34-25(26-20)27-24(29)17-9-11-19(12-10-17)35(30,31)28-13-4-2-3-5-14-28/h6-12,15-16H,2-5,13-14H2,1H3,(H,26,27,29)
InChIKeyGVYDISSGISILSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide (CAS 921869-54-7): A Building Block for Focused Kinase and GPCR Screening Libraries


4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide (CAS 921869-54-7) is a synthetic small molecule belonging to a class of benzofuran-thiazole-benzamide hybrids. It is commercially supplied as a screening compound within focused kinase inhibitor libraries . The compound features a 7-methoxybenzofuran moiety, a central thiazole linker, and a benzamide group substituted with a sulfonylazepane ring, a structural architecture commonly explored for targeting ATP-binding pockets and GPCRs [REFS-1, REFS-2]. Its primary value proposition for procurement is as a distinct member of a systematic structure-activity relationship (SAR) series, where variations in the cyclic amine of the sulfonamide group are used to modulate molecular properties and target engagement.

Why Generic Substitution Fails for 4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide in Medicinal Chemistry Campaigns


Compounds within the benzofuran-thiazole-benzamide class cannot be generically interchanged due to profound differences in lipophilicity and ionization potential driven by the cyclic sulfonamide moiety, which critically impact cellular permeability, off-target binding, and pharmacokinetic profiles [REFS-1, REFS-2]. Specifically, the azepane ring in CAS 921869-54-7 is not a redundant feature; SAR studies on analogous kinase scaffolds demonstrate that even a single methylene unit change in a cyclic amine can lead to more than a 10-fold difference in enzymatic IC50 and significant shifts in selectivity profiles [3]. Substituting this compound with a less lipophilic pyrrolidine analog will alter the predicted LogD, which is a key design parameter for optimizing passive membrane permeability and minimizing metabolic liability [1].

Quantitative Differentiation Evidence for 4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide vs. Closest Analogs


Computational Lipophilicity (XLogP3) Comparison: Azepane vs. Pyrrolidine Sulfonyl Analogs

The target compound (azepane analog) shows a significantly higher predicted lipophilicity (XLogP3 = 4.5) compared to its direct pyrrolidine sulfonyl analog (XLogP3 = 3.8) [REFS-1, REFS-2]. This increase of +0.7 log units is a substantial shift for an oral drug candidate and is predicted to enhance passive membrane permeability, a critical optimization parameter in hit-to-lead campaigns [3]. This difference is directly attributable to the larger, more lipophilic seven-membered azepane ring.

Medicinal Chemistry Physicochemical Properties Lipophilicity SAR

Predicted Acid Dissociation Constant (pKa) Distinguishes Ionization State from Morpholine Analog

The predicted pKa of the target compound is 6.46, indicating it will exist as a mixture of ionized and neutral species at physiological pH (7.4) [1]. In contrast, a morpholine sulfonyl analog (CID 16826060), where the ring contains an additional electronegative oxygen atom, is predicted to be primarily ionized at the same pH due to a significantly lower pKa [2]. This difference in ionization state profoundly influences solubility, cell permeability, and target binding kinetics, making the compounds non-substitutable for in vitro and in vivo experiments.

Medicinal Chemistry Ionization pKa Permeability

Molecular Weight Point of Difference from Nonsubstituted Benzamide Core

With a molecular weight of 511.6 g/mol, the target compound has a significantly higher mass (+161.2 g/mol) compared to the base benzofuran-thiazole-benzamide scaffold without the azepane sulfonyl substitution (CAS 921565-62-0, MW 350.4 g/mol) [REFS-1, REFS-2]. This addition represents a strategic vector for improving target affinity and modulating ADME properties, tasks that cannot be accomplished with the unsubstituted core.

Medicinal Chemistry Molecular Weight Lead Optimization

Validated Application Scenarios for 4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide


Prospective PI3K and EGFR Kinase Inhibitor Lead Generation

This compound is optimally deployed as a screening hit and SAR tool in drug discovery programs targeting lipid kinases (e.g., PI3Kα) or receptor tyrosine kinases (e.g., EGFR). Its benzofuran-thiazole core is a validated pharmacophore for these targets , and the specific azepane sulfonyl substitution offers a distinct vector for modulating selectivity and physical properties as highlighted by its predicted LogP and pKa differentiation from analogs in Section 3 [1].

Systematic SAR Exploration of Cyclic Amine Sulfonamides for GPCR Targets

As part of the Life Chemicals F2252 focused library, this compound is specifically designed for GPCR-targeting projects . It should be used in a matrix of closely related analogs (e.g., pyrrolidine, piperidine, morpholine) to systematically map the steric and electronic tolerance of a binding pocket, with the azepane analog probing the largest available lipophilic volume due to its seven-membered ring [1].

Hit-to-Lead Optimization to Improve In Vitro Permeability

Based on the quantitative evidence of its high XLogP3 value (4.5) relative to the pyrrolidine analog (3.8), researchers conducting permeability assessments (e.g., PAMPA or Caco-2 assays) should prioritize this compound for evaluating the permeability ceiling of this chemical series [1]. Its performance in such assays can provide a benchmark for other, less lipophilic analogs in the series.

Quote Request

Request a Quote for 4-(azepan-1-ylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.